molecular formula C10H17Cl3N4 B6607340 rac-(1r,4r)-N1-(6-chloropyrazin-2-yl)cyclohexane-1,4-diaminedihydrochloride,trans CAS No. 2839128-96-8

rac-(1r,4r)-N1-(6-chloropyrazin-2-yl)cyclohexane-1,4-diaminedihydrochloride,trans

Cat. No.: B6607340
CAS No.: 2839128-96-8
M. Wt: 299.6 g/mol
InChI Key: JQIPAJYTUYDSRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1r,4r)-N1-(6-chloropyrazin-2-yl)cyclohexane-1,4-diaminedihydrochloride,trans: is a synthetic compound that belongs to the class of cyclohexane derivatives. This compound is characterized by the presence of a chloropyrazine moiety and a cyclohexane ring substituted with diamine groups. It is typically used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1r,4r)-N1-(6-chloropyrazin-2-yl)cyclohexane-1,4-diaminedihydrochloride,trans typically involves multiple steps:

    Formation of the Chloropyrazine Moiety: This step involves the chlorination of pyrazine using reagents such as thionyl chloride or phosphorus pentachloride.

    Cyclohexane Ring Functionalization: The cyclohexane ring is functionalized with diamine groups through a series of substitution reactions.

    Coupling Reaction: The chloropyrazine moiety is then coupled with the functionalized cyclohexane ring under specific reaction conditions, often involving catalysts and solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.

    Protein Binding: It can be used in studies involving protein-ligand interactions.

Medicine

    Drug Development: The compound may be investigated for its potential therapeutic effects.

    Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion.

Industry

    Material Science: The compound may be used in the development of new materials with specific properties.

    Chemical Manufacturing: It can be a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of rac-(1r,4r)-N1-(6-chloropyrazin-2-yl)cyclohexane-1,4-diaminedihydrochloride,trans involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    N1-(6-chloropyrazin-2-yl)cyclohexane-1,4-diamine: A similar compound without the dihydrochloride moiety.

    N1-(6-bromopyrazin-2-yl)cyclohexane-1,4-diamine: A brominated analog.

    N1-(6-fluoropyrazin-2-yl)cyclohexane-1,4-diamine: A fluorinated analog.

Uniqueness

rac-(1r,4r)-N1-(6-chloropyrazin-2-yl)cyclohexane-1,4-diaminedihydrochloride,trans is unique due to its specific substitution pattern and the presence of the dihydrochloride moiety, which may influence its solubility, stability, and reactivity compared to similar compounds.

Properties

IUPAC Name

4-N-(6-chloropyrazin-2-yl)cyclohexane-1,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4.2ClH/c11-9-5-13-6-10(15-9)14-8-3-1-7(12)2-4-8;;/h5-8H,1-4,12H2,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIPAJYTUYDSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC2=CN=CC(=N2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl3N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.